
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes dimethylamino groups and a hydroxy(oxido)amino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method starts with the preparation of the triazolotriazine core, followed by the introduction of the dimethylamino groups and the hydroxy(oxido)amino phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced under specific conditions to yield amines.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Bis(dimethylamino)-3-(2-hydroxyphenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- 5,7-Bis(dimethylamino)-3-(2-nitrophenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- 5,7-Bis(dimethylamino)-3-(2-aminophenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
Uniqueness
What sets 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine apart from similar compounds is its hydroxy(oxido)amino group, which imparts unique chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential in various applications.
Properties
CAS No. |
91892-46-5 |
|---|---|
Molecular Formula |
C14H16N8O2 |
Molecular Weight |
328.33 g/mol |
IUPAC Name |
5-N,5-N,7-N,7-N-tetramethyl-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C14H16N8O2/c1-19(2)12-15-13-18-17-11(21(13)14(16-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3 |
InChI Key |
ANHCFNJBRBXXAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=NN=C(N2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






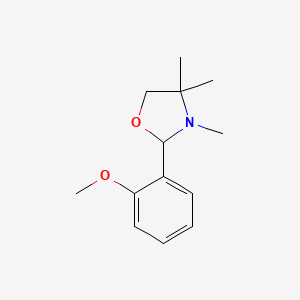
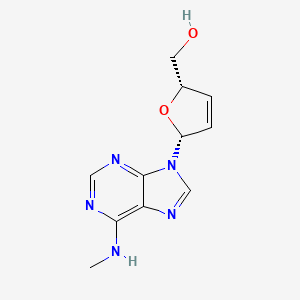
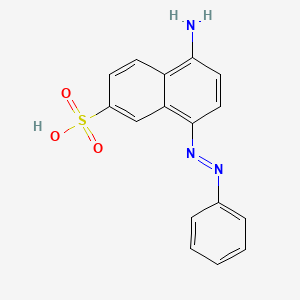
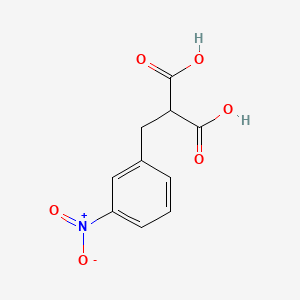
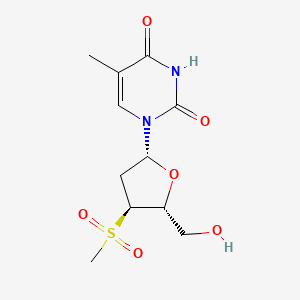

![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)



